N-(1-methyl-1H-pyrazol-3-yl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide
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Overview
Description
N-(1-methyl-1H-pyrazol-3-yl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is a complex organic compound that features a pyrazole ring and an isoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-pyrazol-3-yl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Isoindoline Moiety: The isoindoline structure is often prepared via the reduction of phthalimide derivatives.
Coupling Reaction: The final step involves coupling the pyrazole and isoindoline intermediates using an acylation reaction, typically in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the isoindoline moiety, potentially converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyrazole and isoindoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its ability to form stable complexes with metals could be useful in the development of new materials with specific electronic or magnetic properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism by which N-(1-methyl-1H-pyrazol-3-yl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate
- Ethyl acetoacetate
Uniqueness
N-(1-methyl-1H-pyrazol-3-yl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is unique due to its combination of a pyrazole ring and an isoindoline moiety. This dual structure provides a versatile platform for chemical modifications and interactions with various biological targets, setting it apart from other similar compounds.
Properties
Molecular Formula |
C14H14N4O2 |
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Molecular Weight |
270.29 g/mol |
IUPAC Name |
N-(1-methylpyrazol-3-yl)-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide |
InChI |
InChI=1S/C14H14N4O2/c1-18-7-6-12(17-18)16-13(19)8-11-9-4-2-3-5-10(9)14(20)15-11/h2-7,11H,8H2,1H3,(H,15,20)(H,16,17,19) |
InChI Key |
FUNYGLTUOFELSJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)CC2C3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
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